molecular formula C13H12BrNO B12084896 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12084896
M. Wt: 278.14 g/mol
InChI Key: DZFWZAZJJUCBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is a biphenyl derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a biphenyl core substituted with amino, bromo, and hydroxyl groups, which confer distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the bromo group can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol
  • 2’-Amino-3’-iodo-3-methyl-[1,1’-biphenyl]-2-ol
  • 2’-Amino-3’-fluoro-3-methyl-[1,1’-biphenyl]-2-ol

Uniqueness

2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs. The bromo group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(2-amino-3-bromophenyl)-6-methylphenol

InChI

InChI=1S/C13H12BrNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3

InChI Key

DZFWZAZJJUCBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Br)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.